N-(5-氰基噻唑-2-基)乙酰胺

描述

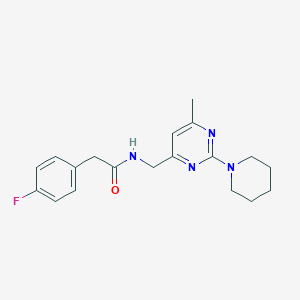

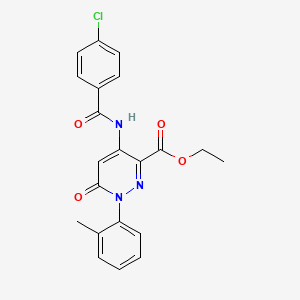

N-(5-cyanothiazol-2-yl)acetamide is a chemical compound with the molecular formula C6H5N3OS. It is a derivative of cyanoacetamides, which are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides, including N-(5-cyanothiazol-2-yl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Molecular Structure Analysis

The molecular structure of N-(5-cyanothiazol-2-yl)acetamide is characterized by the presence of a cyano group (-CN) and a thiazol-2-yl group attached to an acetamide group. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis

Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

N-(5-cyanothiazol-2-yl)acetamide has a molecular weight of 167.19. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved documents.科学研究应用

抗癌特性

N-(5-氰基噻唑-2-基)乙酰胺衍生物已被合成并评估其潜在的抗癌活性。例如,2-[(1-甲基-1H-四唑-5-基)硫代]-N-(5-甲基-4-苯基噻唑-2-基)乙酰胺等衍生物对人肺腺癌细胞表现出显着的选择性细胞毒性,具有显着的 IC50 值 23.30 ± 0.35 µM (Evren 等,2019)。此外,其他化合物对不同的癌细胞系表现出有希望的抑制作用,某些衍生物发挥的抑制作用与已建立的抗癌药物相当 (Albratty 等,2017)。

抗菌和抗微生物活性

N-(5-氰基噻唑-2-基)乙酰胺的衍生物已显示出对各种细菌和藻类的有效生物活性。例如,某些衍生物获得了高产率,并对异养细菌和海洋小球藻表现出良好的生物活性 (Yu 等,2020)。另一项研究表明,N-(苯并[d]噻唑-2-基)-2-(4-取代-1H-1,2,3-三唑-1-基)乙酰胺等化合物对几种细菌和真菌菌株表现出有希望的抗微生物活性 (Rezki,2016)。

镇痛潜力

一些乙酰胺衍生物,包括 N-(苯并噻唑-2-基)-2-[(1-取代-1H-四唑-5-基)硫代]乙酰胺,已被合成并研究其潜在的镇痛活性。这些化合物在各种测试中表现出显着的镇痛特性,而不会对小鼠的运动协调产生不利影响 (Kaplancıklı 等,2012)。

抗惊厥和抗渗出活性

N-(6-氯苯并噻唑-2-基)-2-取代-乙酰胺及其相关衍生物已被合成并表征其抗惊厥特性。某些衍生物显示出有希望的抗惊厥活性先导潜力 (Amir 等,2012)。此外,一些化合物在动物模型中表现出抗渗出特性,表明它们在治疗炎症性疾病方面的潜力 (Chalenko 等,2019)。

杀虫效果

还对某些衍生物对棉铃虫等害虫的杀虫评估进行了研究,Spodoptera littoralis。这些研究提供了对这些化合物在农业害虫防治中潜在应用的见解 (Fadda 等,2017)。

未来方向

作用机制

Target of Action

N-(5-cyano-1,3-thiazol-2-yl)acetamide, also known as N-(5-cyanothiazol-2-yl)acetamide or 2-acetylamino-5-cyanothiazole, is a compound that has been found to interact with various targets. Thiazole derivatives have been reported to interact with a number of lipophilic amino acids , and some are known to bind to DNA and interact with topoisomerase II .

Mode of Action

Thiazole derivatives, such as voreloxin, are known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

Some thiazole derivatives have been reported to show potent antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

It is known that the compound can be stored at room temperature .

生化分析

Biochemical Properties

N-(5-cyano-1,3-thiazol-2-yl)acetamide is a versatile molecule that can participate in a variety of biochemical reactions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Cellular Effects

Compounds in the thiazole family have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Dosage Effects in Animal Models

Compounds in the thiazole family have been found to have diverse biological activities, suggesting that the effects of N-(5-cyano-1,3-thiazol-2-yl)acetamide may vary with dosage .

Transport and Distribution

Given its biochemical reactivity, it’s likely that the compound interacts with a variety of transporters and binding proteins .

Subcellular Localization

Given its biochemical reactivity, it’s likely that the compound is localized to specific compartments or organelles within the cell .

属性

IUPAC Name |

N-(5-cyano-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-4(10)9-6-8-3-5(2-7)11-6/h3H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMCVGSEMYGTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2807314.png)

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate](/img/structure/B2807319.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxy-3,3-dimethylbutyl)piperazin-1-yl]acetamide](/img/structure/B2807320.png)

![5-Oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B2807332.png)